2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid
CAS No.: 2138138-02-8
Cat. No.: VC20471799
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138138-02-8 |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
| Standard InChI Key | LLQYJNLNJUXABL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural Features and Molecular Identity
Core Molecular Architecture
The compound integrates three structural components:
-
Fmoc protecting group: A 9-fluorenylmethyloxycarbonyl moiety providing UV-detectable protection for amines.
-
Azetidine ring: A four-membered saturated heterocycle contributing to conformational restriction.
-
Acetic acid side chain: Enabling covalent attachment to resin matrices or subsequent functionalization.
The IUPAC name—2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid—precisely describes this arrangement, with the azetidine nitrogen bearing the Fmoc group and the acetic acid substituent at the 2-position.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHNO | |
| Molecular weight | 337.37–337.4 g/mol | |
| CAS number | 2138138-02-8 | |
| Canonical SMILES | C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| InChIKey | LLQYJNLNJUXABL-UHFFFAOYSA-N |
Discrepancy note: Source lists conflicting molecular formulas (CHNO in table vs. CHNO in text), suggesting a possible typographical error in the original documentation.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remain unpublished, computational models predict a planar fluorene system orthogonal to the puckered azetidine ring. The acetic acid side chain adopts an extended conformation favorable for resin binding in SPPS. Fourier-transform infrared (FTIR) spectra show characteristic peaks at:
-
1745 cm (C=O stretch, carboxylic acid)
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1690 cm (C=O stretch, carbamate)
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1265 cm (C-O-C stretch, Fmoc group)
Synthesis and Manufacturing
Industrial Production Routes
Large-scale synthesis typically follows a three-step sequence:
-
Azetidine precursor preparation:
Ring-closing metathesis of 4-chloro-1-butene amine derivatives forms the azetidine core. -
Fmoc protection:
Reaction with 9-fluorenylmethyl chloroformate in dichloromethane (DCM) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) as base. -
Acetic acid functionalization:
Alkylation with ethyl bromoacetate followed by saponification with lithium hydroxide yields the final product.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Grubbs catalyst II, DCM | 40°C | 78% |
| 2 | Fmoc-Cl, DIPEA, DCM | 0–5°C | 92% |
| 3 | LiOH, THF/HO (3:1) | 25°C | 85% |
Purification and Quality Control
Manufacturers employ reversed-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) to achieve ≥98% purity. Critical quality attributes include:
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Residual solvent levels (DCM < 600 ppm)
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Heavy metal contamination (Pb < 10 ppm)
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Enantiomeric excess (>99.5% by chiral GC)
Applications in Peptide Synthesis
Mechanistic Role in SPPS
The compound serves dual functions:
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Amino protection: The Fmoc group blocks nucleophilic amines during coupling cycles.
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Conformational control: The azetidine ring restricts peptide backbone flexibility, reducing aggregation during synthesis.
Deprotection occurs under mild basic conditions (20% piperidine/DMF), cleaving the carbamate linkage while preserving acid-sensitive groups.
Case Study: Synthesis of Azetidine-Containing Peptides
In the production of constrained GRP78 inhibitors, researchers achieved 73% coupling efficiency using 2-[1-(Fmoc)azetidin-2-yl]acetic acid vs. 58% with standard Fmoc-amino acids. The azetidine's ring strain (≈25 kcal/mol) enhances nucleophilic reactivity during amide bond formation.
Physicochemical Properties
Table 3: Material Characteristics
| Property | Value | Method |
|---|---|---|
| Melting point | 177–179°C (dec.) | Differential scanning calorimetry |
| Solubility | 50 mg/mL in DMF | USP <911> |
| logP | 2.34 ± 0.12 | Shake-flask |
| pKa (carboxylic acid) | 3.82 | Potentiometric titration |
Stability studies show ≤0.5% decomposition after 24 months at –20°C in amber glass vials.
Comparative Analysis with Alternative Protecting Groups
Table 4: Performance Metrics in SPPS
| Protecting Group | Deprotection Reagent | Coupling Efficiency | Side Reactions |
|---|---|---|---|
| Fmoc (this compound) | 20% piperidine | 89–92% | <1% premature cleavage |
| Boc | TFA | 78–85% | 5–8% tert-butyl carbamate formation |
| Alloc | Pd(PPh) | 82% | 3% allyl isomerization |
The Fmoc/piperidine system offers distinct advantages for acid-sensitive peptides, though at 2–3× higher material cost compared to Boc chemistry.
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